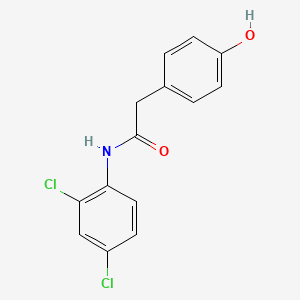

(5-(tert-Butyl)isoxazol-3-yl)methanol

Vue d'ensemble

Description

“(5-(tert-Butyl)isoxazol-3-yl)methanol” is a compound that has gained significant attention in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .Applications De Recherche Scientifique

Analgesic Properties

Isoxazole derivatives have been explored for their analgesic effects. Researchers have investigated various substitutions on the isoxazole ring to modulate activity. These modifications can lead to compounds with potential pain-relieving properties .

Anti-Inflammatory Activity

Certain isoxazole derivatives exhibit anti-inflammatory effects. By understanding the structure-activity relationship, scientists aim to design novel compounds that can effectively reduce inflammation .

Anticancer Potential

Isoxazoles have been studied as potential anticancer agents. Researchers have synthesized derivatives with promising activity against cancer cells. For instance, compound 19 (N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea) inhibited FLT3 phosphorylation and led to tumor regression in preclinical models .

Antimicrobial Properties

Isoxazole derivatives have demonstrated antimicrobial activity. Researchers have explored their potential as agents against bacterial and fungal infections .

Antiviral Effects

Some isoxazole compounds exhibit antiviral properties. Investigations have focused on their ability to inhibit viral replication .

Anticonvulsant Activity

Certain isoxazoles have been evaluated for their anticonvulsant effects. Understanding their mechanisms of action can lead to the development of improved antiepileptic drugs .

Antidepressant Potential

Researchers have investigated isoxazole derivatives as potential antidepressants. By optimizing their chemical structures, scientists aim to discover compounds with enhanced efficacy and tolerability .

Immunosuppressive Effects

Isoxazoles have also been explored for their immunosuppressive properties. These compounds may find applications in autoimmune diseases and transplantation medicine .

Orientations Futures

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Despite the fact that the first representatives of the isoxazole series were synthesized more than a hundred years ago, these compounds still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

Mécanisme D'action

Target of Action

The primary target of (5-(tert-Butyl)isoxazol-3-yl)methanol is the FMS-like tyrosine kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

(5-(tert-Butyl)isoxazol-3-yl)methanol interacts with its target FLT3 by inhibiting the phosphorylation of FLT3 . This inhibition disrupts the signal transduction pathways that are essential for the proliferation and survival of certain types of cancer cells, particularly acute myeloid leukemia (AML) cells .

Biochemical Pathways

The inhibition of FLT3 leads to the disruption of several downstream signaling pathways. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, (5-(tert-Butyl)isoxazol-3-yl)methanol can disrupt these pathways, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .

Result of Action

The result of the action of (5-(tert-Butyl)isoxazol-3-yl)methanol is the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that this compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .

Propriétés

IUPAC Name |

(5-tert-butyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWDREDIDBZTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(tert-Butyl)isoxazol-3-yl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)

![[1-(Pyridin-3-ylmethyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2451257.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2451259.png)

![4-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2451261.png)

![5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2451264.png)

![2-[[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2451268.png)